

Application Notes and Protocols for K03861 Cell Viability Assays

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Compound of Interest

Compound Name: K03861

Cat. No.: B1684544

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Introduction

K03861, also known as AUZ454, is a potent and selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of cell cycle progression, and its aberrant activity is implicated in the proliferation of various cancer cells. **K03861** exerts its inhibitory effect by competing with the binding of activating cyclins to CDK2.[1] This document provides detailed protocols for assessing the impact of **K03861** on cell viability using two common colorimetric assays: MTT and CCK-8. Additionally, it presents a summary of the compound's antiproliferative activity and a diagram of the relevant signaling pathway.

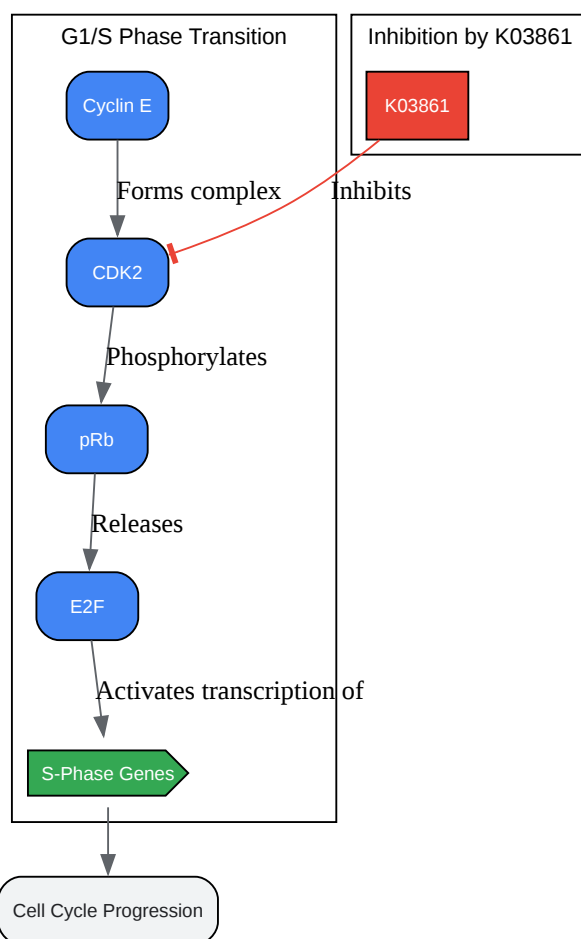
Data Presentation

The following table summarizes the inhibitory activity of **K03861** against CDK2 and its effect on the viability of select cancer cell lines.

Target/Cell Line	Assay Type	IC50/Kd (nM)	Notes
CDK2 (Wild Type)	Biochemical Assay (Kd)	50	Dissociation constant. [1][2]
CDK2 (C118L)	Biochemical Assay (Kd)	18.6	[1][2]
CDK2 (A144C)	Biochemical Assay (Kd)	15.4	[1][2]
CDK2 (C118L/A144C)	Biochemical Assay (Kd)	9.7	[1][2]
Caki-1 (Renal)	CCK-8 Cell Viability	-	Inhibitory effect observed at 10-20 μ M over 1-4 days.[1]
ACHN (Renal)	CCK-8 Cell Viability	-	Inhibitory effect observed at 10-20 μ M over 1-4 days.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by **K03861** and the general experimental workflow for assessing its effect on cell viability.



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Diagram 1: K03861 inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation.



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Diagram 2: General experimental workflow for MTT and CCK-8 cell viability assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is designed to assess the effect of **K03861** on cell viability by measuring the metabolic activity of cells.

Materials:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **K03861** stock solution (e.g., 10 mM in DMSO)
- MTT reagent (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Sterile 96-well flat-bottom plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding:
 - Harvest cells in the logarithmic growth phase.
 - Determine the optimal cell seeding density through a preliminary growth curve experiment to ensure cells are approximately 80-90% confluent in the control wells at the end of the assay. A typical range is 1,000-10,000 cells per well.
 - Seed the cells in a 96-well plate in a final volume of 100 µL of complete culture medium per well and incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **K03861** in complete culture medium from the stock solution.
 - Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically $\leq 0.5\%$).

- Include the following controls:
 - Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the drug-treated wells (represents 100% viability).
 - Blank Control: Wells containing only culture medium to measure background absorbance.
- Carefully remove the medium from the cells and add 100 μ L of the prepared **K03861** dilutions or control medium to the appropriate wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - After the treatment period, add 10 μ L of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
 - Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT without disturbing the formazan crystals.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
 - Subtract the average absorbance of the blank controls from all other readings.

- Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
- Plot the percentage of cell viability against the log concentration of **K03861** to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits cell viability by 50%).

CCK-8 (Cell Counting Kit-8) Assay

This protocol provides a more convenient method for assessing cell viability, as the formazan product is water-soluble.

Materials:

- Cancer cell line of interest
- Complete culture medium
- **K03861** stock solution (e.g., 10 mM in DMSO)
- CCK-8 reagent
- Sterile 96-well flat-bottom plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader capable of measuring absorbance at 450 nm

Procedure:

- Cell Seeding:
 - Follow the same procedure as for the MTT assay to seed the cells in a 96-well plate.
- Compound Treatment:
 - Follow the same procedure as for the MTT assay to treat the cells with **K03861** and include appropriate controls.

- CCK-8 Incubation:
 - After the treatment period, add 10 μ L of CCK-8 reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 450 nm using a microplate reader.
 - Subtract the average absorbance of the blank controls from all other readings.
 - Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the log concentration of **K03861** to generate a dose-response curve and determine the IC₅₀ value.

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